molecular formula C9H4Cl3NO2 B6307630 3,4,6-Trichloro-N-methylphthalimide CAS No. 72524-66-4

3,4,6-Trichloro-N-methylphthalimide

Cat. No.: B6307630
CAS No.: 72524-66-4
M. Wt: 264.5 g/mol
InChI Key: VLHNFLJRXDXJEX-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-N-methylphthalimide is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for diverse applications including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phthalimides, including 3,4,6-Trichloro-N-methylphthalimide, typically involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures . When the amine is not readily accessible, direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides (Gabriel Synthesis) are popular alternative approaches .

Industrial Production Methods: Industrial production methods for this compound often involve the use of inexpensive and readily available reagents under mild conditions. For example, a Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as a Lewis acid under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trichloro-N-methylphthalimide undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

  • Oxidation : KMnO4, OsO4, CrO3/Py
  • Reduction : H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
  • Substitution : Alkyl halides, alcohols under Mitsunobu conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or their derivatives, while reduction reactions yield amines or alcohols .

Scientific Research Applications

3,4,6-Trichloro-N-methylphthalimide is widely used in scientific research due to its unique properties. Some of its applications include:

  • Organic Synthesis : Used as a building block for the synthesis of various organic compounds.
  • Pharmaceuticals : Utilized in the development of new drugs and therapeutic agents.
  • Agrochemicals : Employed in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism by which 3,4,6-Trichloro-N-methylphthalimide exerts its effects involves its interaction with molecular targets and pathways. For example, it can undergo photochemical reactions, such as hydrogen abstraction and cyclization, which are useful in the synthesis of heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 3,4,6-Trichloro-N-methylphthalimide include:

  • 3,4,5,6-Tetrachloro-N-methylphthalimide
  • N-Methylphthalimide

Uniqueness: this compound is unique due to its specific substitution pattern on the phthalimide ring, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

4,5,7-trichloro-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHNFLJRXDXJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503551
Record name 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72524-66-4
Record name 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4,6-trichlorophthalic acid (25.01 g, 92.8 mmol) and glacial acetic acid (100 mL) was charged to a 250 mL 3-neck flask, equipped with a dry-ice condenser, thermometer, gas sparger and magnetic stirrer and maintained under an atmosphere of dry nitrogen. The mixture was heated and maintained at 50°-54° C. while methylamine (12 g, 0.4 mol) was introduced over a period of 1.5 hours. Following the addition of the methylamine, the reaction mixture was heated to 93° C. and maintained thereat for about 5 hours, then cooled to room temperature and filtered. The filter cake was washed with cold water and vacuum dried (0.2 mmHg) for 24 hours to yield 15.97 g of 3,4,6-trichloro-N-methylphthalimide as a white powder (m.p. 166°-167.5° C.).
Quantity
25.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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